In Vivo Anti-Inflammatory Potency in T2DM Rat Model: Quercetin-Rha-Gal vs. Rutin, Hyperoside, Isoquercitrin, and Quercetin Aglycone
In a high-fat diet plus streptozotocin (HFD+STZ)-induced type 2 diabetes rat model, quercetin 3-O-neohesperidoside (C2; 50 mg/kg/day p.o. for 4 weeks) significantly reduced serum TNF-α and IL-6 levels relative to the diabetic control. However, the magnitude of reduction was intermediate: quercetin-3-O-β-galactoside (C3) and quercetin aglycone (C5) achieved p < 0.001 for both cytokines, whereas C2 reached p < 0.01 for TNF-α and p < 0.05 for IL-6, a weaker effect than C3/C5 but stronger than isoquercitrin (C4; p < 0.05 for both) [1]. In adipose and liver tissue, C2 down-regulated NF-κB and TNF-α expression (p < 0.05 in adipose; p < 0.01 in liver), again intermediate between C3/C5 (p < 0.001) and C4 (non-significant in adipose) [1].
| Evidence Dimension | Serum inflammatory cytokine reduction and tissue NF-κB/TNF-α down-regulation in HFD+STZ T2DM rats |
|---|---|
| Target Compound Data | C2 (quercetin-Rha-Gal): Serum TNF-α ↓ (p < 0.01 vs diabetic control); IL-6 ↓ (p < 0.05); Adipose NF-κB/TNF-α ↓ (p < 0.05); Liver NF-κB/TNF-α ↓ (p < 0.01) |
| Comparator Or Baseline | C1 (Rutin): TNF-α/IL-6 ↓ (p < 0.01); C3 (Hyperoside): TNF-α/IL-6 ↓ (p < 0.001); C4 (Isoquercitrin): TNF-α/IL-6 ↓ (p < 0.05); C5 (Quercetin aglycone): TNF-α/IL-6 ↓ (p < 0.001) |
| Quantified Difference | C2 anti-inflammatory potency ranks: C3 ≈ C5 > C1 ≈ C2 > C4. C2 uniquely provides consistent (though moderate) activity across both serum and tissue compartments, unlike C4 which failed to suppress adipose tissue NF-κB. |
| Conditions | Male Wistar rats; HFD for 8 weeks + single i.p. STZ (35 mg/kg); isolated compounds administered at 50 mg/kg/day p.o. for 4 weeks; n=6-8 per group; one-way ANOVA with Bonferroni post hoc test. |
Why This Matters
For procurement decisions, C2 offers a moderate, multi-compartment anti-inflammatory profile distinct from both the overly potent aglycone (potential pro-oxidant risk at high doses) and the ineffective isoquercitrin, filling a specific efficacy tier for dose-ranging or combination studies.
- [1] Abdelhameed, R. F. A., et al. (2021). Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation. Antioxidants, 10(11), 1713. Figure 2, Figure 3, Figure 4. View Source
